molecular formula C23H17ClN2O2 B11634114 2-[(E)-2-(2-chlorophenyl)ethenyl]-3-(3-methoxyphenyl)quinazolin-4(3H)-one

2-[(E)-2-(2-chlorophenyl)ethenyl]-3-(3-methoxyphenyl)quinazolin-4(3H)-one

Cat. No.: B11634114
M. Wt: 388.8 g/mol
InChI Key: WPKYGSGLTHLHNP-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-3-(3-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound with significant potential in various scientific fields This compound features a quinazolinone core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-3-(3-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with 3-methoxybenzylamine to form an intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the desired quinazolinone derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also crucial.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-3-(3-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core, potentially altering its biological activity.

    Substitution: The chlorophenyl and methoxyphenyl groups can participate in substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce new substituents on the aromatic rings.

Scientific Research Applications

2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-3-(3-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-3-(3-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-3-(3-HYDROXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE
  • 2-[(1E)-2-(2-BROMOPHENYL)ETHENYL]-3-(3-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE
  • 2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-3-(4-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

Uniqueness

The uniqueness of 2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-3-(3-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H17ClN2O2

Molecular Weight

388.8 g/mol

IUPAC Name

2-[(E)-2-(2-chlorophenyl)ethenyl]-3-(3-methoxyphenyl)quinazolin-4-one

InChI

InChI=1S/C23H17ClN2O2/c1-28-18-9-6-8-17(15-18)26-22(14-13-16-7-2-4-11-20(16)24)25-21-12-5-3-10-19(21)23(26)27/h2-15H,1H3/b14-13+

InChI Key

WPKYGSGLTHLHNP-BUHFOSPRSA-N

Isomeric SMILES

COC1=CC=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=CC=C4Cl

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.